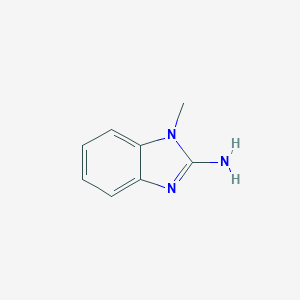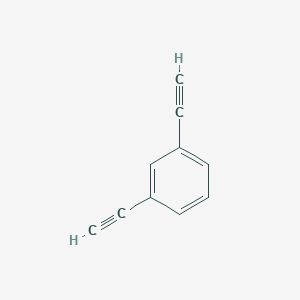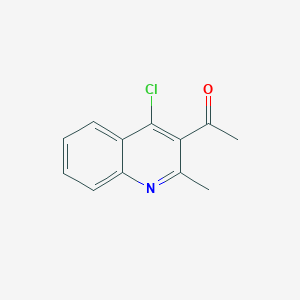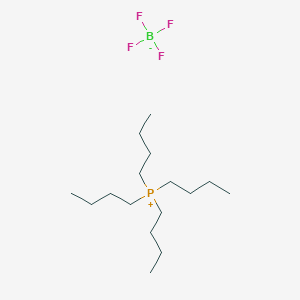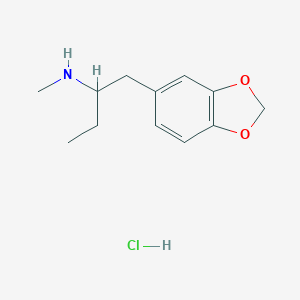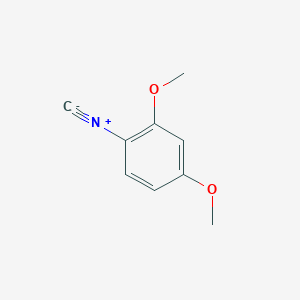
1-Isocyano-2,4-dimethoxybenzene
Übersicht
Beschreibung
1-Isocyano-2,4-dimethoxybenzene is a chemical compound with the molecular formula C10H11NO2. It belongs to the isocyanide family of compounds and is known for its unique chemical properties and diverse applications in various fields, including organic synthesis, material science, and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyano-2,4-dimethoxybenzene can be synthesized through various methods. One common approach involves the reaction of 2,4-dimethoxyaniline with chloroform and potassium hydroxide, followed by the addition of copper(I) cyanide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyano-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxime or nitrile derivatives.
Reduction Reactions: Reduction of the isocyano group can yield primary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and strong bases such as sodium hydride.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Substituted isocyanides.
Oxidation Reactions: Oximes or nitriles.
Reduction Reactions: Primary amines.
Wissenschaftliche Forschungsanwendungen
1-Isocyano-2,4-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and is used in the development of new materials with unique properties.
Biology: The compound exhibits biological activities, including antitumor, antifungal, and antibacterial properties, making it a valuable tool in drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-isocyano-2,4-dimethoxybenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The isocyano group can interact with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and microbial growth.
Vergleich Mit ähnlichen Verbindungen
1-Isocyano-2,4-dimethoxybenzene can be compared with other similar compounds, such as:
1-Isocyano-2,4-dimethylbenzene: Similar structure but with methyl groups instead of methoxy groups.
1-Isocyano-2,4-dichlorobenzene: Contains chlorine atoms instead of methoxy groups.
1-Isocyano-2,4-dihydroxybenzene: Hydroxy groups replace the methoxy groups.
Uniqueness: this compound is unique due to its methoxy substituents, which influence its reactivity and biological activity. The presence of methoxy groups enhances its solubility in organic solvents and can modulate its interaction with biological targets .
Eigenschaften
IUPAC Name |
1-isocyano-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-8-5-4-7(11-2)6-9(8)12-3/h4-6H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUHRFMQCCSKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+]#[C-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374331 | |
| Record name | 1-isocyano-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-21-0 | |
| Record name | 1-isocyano-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-isocyano-2,4-dimethoxybenzene in the synthesis of acrylamides?
A1: this compound acts as a radical trapping agent in the synthesis of sterically demanding acrylamides []. The process utilizes visible light and a Ru(bpy)3Cl2 photoredox catalyst to generate a highly reactive vinyl radical. This radical then reacts with this compound in an intermolecular fashion, ultimately leading to the formation of the desired acrylamide product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


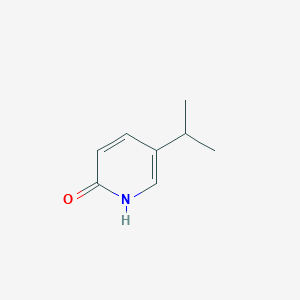





![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
